molecular formula C16H14ClFN4O B11471875 5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11471875
M. Wt: 332.76 g/mol
InChI Key: XJFNIYJIGVEWHP-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The 4-chlorophenylamino and 2-fluorophenylmethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form, altering its chemical properties.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents, acids, and bases are employed depending on the desired substitution.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and substituted phenyl groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: A purine alkaloid with stimulant properties.

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Uniqueness

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenylamino group and a 2-fluorophenylmethyl group sets it apart from other triazole derivatives, offering unique opportunities for research and application.

Properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

5-[(4-chloroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14ClFN4O/c17-12-5-7-13(8-6-12)19-9-15-20-16(23)22(21-15)10-11-3-1-2-4-14(11)18/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

XJFNIYJIGVEWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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